molecular formula C22H19BrN2O3S B3622481 N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide

N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide

Cat. No.: B3622481
M. Wt: 471.4 g/mol
InChI Key: ZUBDYVBNBKUWNH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide is a complex organic compound that features a bromophenyl group, a dihydroquinoline moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the 3-bromophenyl intermediate: This step might involve bromination of a phenyl precursor.

    Synthesis of the dihydroquinoline moiety: This could be achieved through a cyclization reaction involving aniline derivatives.

    Coupling of intermediates: The final step would involve coupling the 3-bromophenyl intermediate with the dihydroquinoline and benzenesulfonamide groups under specific reaction conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide
  • N-(3-fluorophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide
  • N-(3-methylphenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide

Uniqueness

N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

IUPAC Name

N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-18-9-4-10-19(15-18)24-29(27,28)20-11-3-7-17(14-20)22(26)25-13-5-8-16-6-1-2-12-21(16)25/h1-4,6-7,9-12,14-15,24H,5,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDYVBNBKUWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide
Reactant of Route 2
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N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide
Reactant of Route 3
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N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide
Reactant of Route 4
N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide
Reactant of Route 5
N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide
Reactant of Route 6
N-(3-bromophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide

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